N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide
Overview
Description
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a nitrophenyl group, and a dihydroxypropylthio moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the nitrophenyl group. The dihydroxypropylthio moiety is then introduced through a thiolation reaction. Common reagents used in these reactions include thiols, nitrophenols, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropylthio moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzodioxole derivatives .
Scientific Research Applications
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The dihydroxypropylthio moiety and nitrophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Shares the dihydroxypropyl moiety but lacks the benzodioxole and nitrophenyl groups.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in their potential therapeutic applications but differ in their core structures.
Uniqueness
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring, nitrophenyl group, and dihydroxypropylthio moiety.
Properties
IUPAC Name |
N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7S/c20-7-13(21)8-27-14-5-11(4-12(6-14)19(23)24)18-17(22)10-1-2-15-16(3-10)26-9-25-15/h1-6,13,20-21H,7-9H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPMJBWQGKXTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)SCC(CO)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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